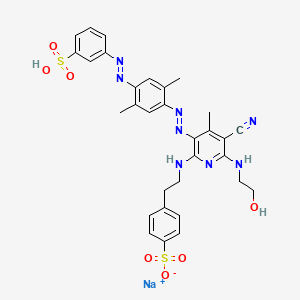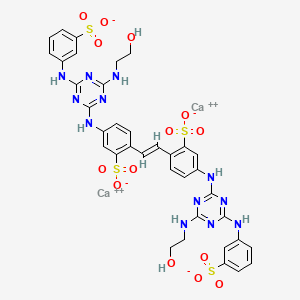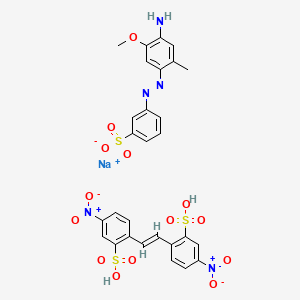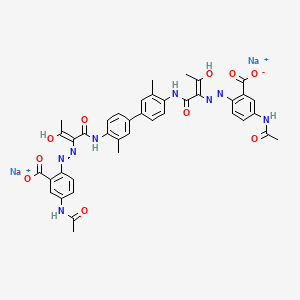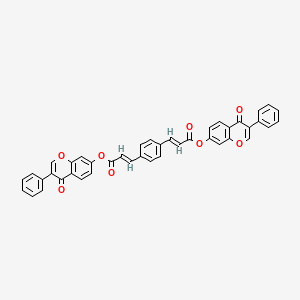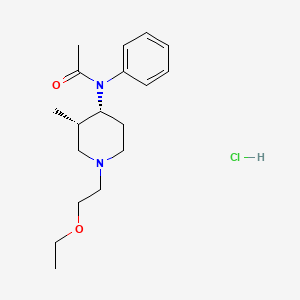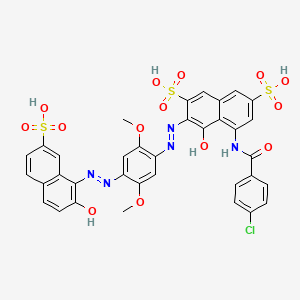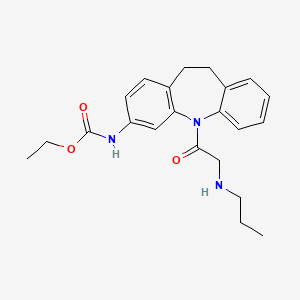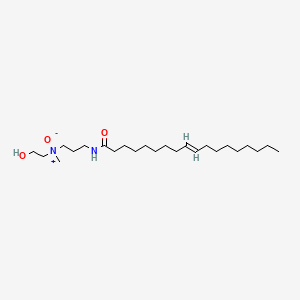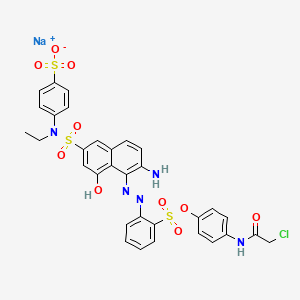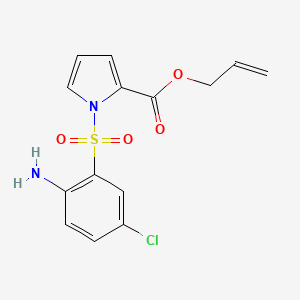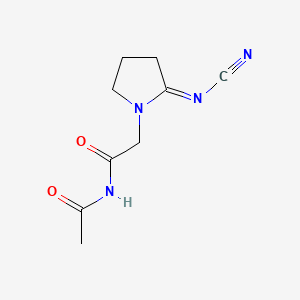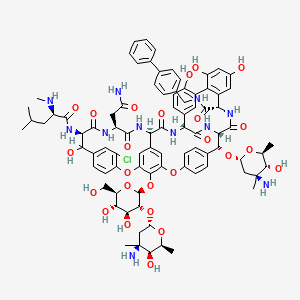
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1'-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4''R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)-, also known as oritavancin, is a glycopeptide antibiotic. It is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is notable for its potent bactericidal activity and its ability to disrupt bacterial cell wall synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- involves multiple steps, including glycosylation, amidation, and dechlorination reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using actinobacteria, followed by purification and chemical modification steps to achieve the desired structure. The fermentation process is optimized to maximize yield and purity, ensuring the compound’s efficacy and safety for medical use .
化学反応の分析
Types of Reactions
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, affecting the compound’s activity.
Reduction: Reduction reactions can alter the biphenyl moiety, impacting the compound’s binding affinity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to maintain the compound’s structural integrity and biological activity .
Major Products Formed
The major products formed from these reactions include modified derivatives of the original compound, which may exhibit different levels of antibacterial activity and stability. These derivatives are often studied to identify potential improvements in therapeutic efficacy .
科学的研究の応用
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their synthetic modifications.
Biology: Investigated for its interactions with bacterial cell walls and mechanisms of resistance.
Medicine: Employed in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
作用機序
The compound exerts its effects by binding to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting the transglycosylation and transpeptidation steps of peptidoglycan synthesis. This disruption leads to cell wall weakening and ultimately bacterial cell death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
類似化合物との比較
Similar Compounds
Vancomycin: The parent compound, used for treating Gram-positive infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide with extended activity against resistant strains.
Uniqueness
Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- is unique due to its enhanced binding affinity and stability, making it more effective against resistant bacterial strains compared to its counterparts .
特性
CAS番号 |
562105-14-0 |
|---|---|
分子式 |
C86H100ClN11O25 |
分子量 |
1723.2 g/mol |
IUPAC名 |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-N-[(4-phenylphenyl)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C86H100ClN11O25/c1-37(2)25-52(91-7)77(109)97-67-69(104)45-20-24-56(51(87)27-45)119-58-29-46-28-57(73(58)123-84-74(71(106)70(105)59(36-99)120-84)122-62-34-86(6,90)76(108)39(4)117-62)118-48-21-17-43(18-22-48)72(121-61-33-85(5,89)75(107)38(3)116-61)68-83(115)96-66(79(111)92-35-40-13-15-42(16-14-40)41-11-9-8-10-12-41)50-30-47(100)31-55(102)63(50)49-26-44(19-23-54(49)101)64(80(112)98-68)95-81(113)65(46)94-78(110)53(32-60(88)103)93-82(67)114/h8-24,26-31,37-39,52-53,59,61-62,64-72,74-76,84,91,99-102,104-108H,25,32-36,89-90H2,1-7H3,(H2,88,103)(H,92,111)(H,93,114)(H,94,110)(H,95,113)(H,96,115)(H,97,109)(H,98,112)/t38-,39-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1 |
InChIキー |
FTKLBNQSIWHLQN-NFIDBZSRSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=CC=C1)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=CC=C1)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


